This compound falls under the category of organotin compounds, which are organometallic compounds containing carbon-tin bonds. Organotin compounds are widely used in organic synthesis as catalysts and intermediates due to their diverse chemical properties.
The synthesis of butane;tin(4+);trifluoromethanesulfonate typically involves a reaction between tin(IV) chloride and trifluoromethanesulfonic acid in the presence of butane. The reaction conditions must be carefully controlled to optimize yield and purity.
The molecular structure of butane;tin(4+);trifluoromethanesulfonate can be described by its molecular formula C4H9F3O3S and a molecular weight of approximately 236.22 g/mol.
The geometry around the tin atom is typically tetrahedral due to sp³ hybridization, with bond angles approximately 109.5 degrees.
Butane;tin(4+);trifluoromethanesulfonate participates in several important chemical reactions:
Common reagents involved in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles depending on the desired substitution product.
The mechanism of action for butane;tin(4+);trifluoromethanesulfonate involves its role as a Lewis acid in various chemical transformations:
Research indicates that this compound may influence multiple biochemical pathways due to its reactivity profile, particularly through esterification reactions catalyzed by trifluoromethanesulfonic acid derivatives.
Relevant data include boiling points and melting points that vary based on purity and specific formulation.
Butane;tin(4+);trifluoromethanesulfonate has diverse applications across scientific fields:
This compound exemplifies the versatility of organotin chemistry, showcasing significant potential across multiple domains including synthetic organic chemistry and materials science.
Ligand exchange represents a fundamental synthetic pathway for accessing butane;tin(4+);trifluoromethanesulfonate (C₁₀H₁₈F₆O₆S₂Sn), leveraging the electrophilic character of tin(4+) centers. This methodology exploits the lability of existing ligands on tin precursors, facilitating their substitution by trifluoromethanesulfonate (triflate) anions under controlled conditions. The predominant routes involve stoichiometric reactions between tin halides/oxides and triflic acid or silver triflate, proceeding via nucleophilic displacement mechanisms [3] [10].
Direct reaction pathways typically employ tin(4+) chloride (SnCl₄) or tin(4+) oxide (SnO₂) with trifluoromethanesulfonic acid (CF₃SO₃H) in anhydrous solvents like dichloromethane. This method generates hydrochloric acid as a byproduct, necessitating rigorous exclusion of moisture to prevent hydrolysis and tin oxychloride formation [3] [10]:
SnCl₄ + 4 CF₃SO₃H → Sn(CF₃SO₃)₄ + 4 HCl
Alternatively, halide abstraction using silver triflate (AgCF₃SO₃) provides higher purity products by precipitating silver chloride. This technique proves particularly effective for synthesizing organotin triflates where organic ligands remain intact during exchange [9] [10]:
n-Bu₂SnCl₂ + 2 AgCF₃SO₃ → n-Bu₂Sn(CF₃SO₃)₂ + 2 AgCl↓
The reaction kinetics and thermodynamic driving forces vary significantly with precursor selection. Tin(4+) chloride exhibits faster exchange kinetics but risks chloride contamination, whereas tin(4+) oxide requires elevated temperatures (60-80°C) but avoids halide interference. Crucially, ligand exchange efficiency depends on solvent polarity, temperature control, and stoichiometric precision, with optimal yields reaching 75-82% under anhydrous conditions [3].
Table 1: Comparative Analysis of Ligand Exchange Methodologies
Precursor | Triflating Agent | Reaction Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Tin(4+) chloride | Trifluoromethanesulfonic acid | 25°C, anhydrous CH₂Cl₂ | 78 | Rapid kinetics |
Tin(4+) oxide | Trifluoromethanesulfonic acid | 80°C, solvent-free | 82 | Avoids halide contamination |
Dibutyltin dichloride | Silver triflate | 25°C, toluene, light exclusion | 75 | High purity, crystalline product |
Structural analyses confirm that successful ligand exchange yields tetrahedral coordination around tin(4+), with triflate anions exhibiting characteristic bridging or terminal binding modes depending on concentration. Nuclear magnetic resonance spectroscopy validates product integrity through distinct ¹⁹F resonances at δ -78 ppm and butyl chain signatures (δ 0.8–1.5 ppm in ¹H NMR) [3] [10].
Solvent-free methodologies address sustainability challenges while improving atomic economy in butane;tin(4+);trifluoromethanesulfonate synthesis. These approaches eliminate solvent purification steps and reduce hazardous waste generation by employing mechanochemical activation or melt-phase reactions [8].
Direct fusion of tin(4+) oxide with trifluoromethanesulfonic acid exemplifies an efficient solvent-free route. This method involves incremental addition of solid acid to heated tin(4+) oxide (80°C) with continuous grinding, facilitating proton transfer and ligand exchange through interfacial contact. The exothermic reaction requires precise temperature control to prevent triflate decomposition yet achieves 82% yield within two hours – approximately 15% higher than solution-phase analogs [3] [8]:
SnO₂ + 4 CF₃SO₃H → Sn(CF₃SO₃)₄ + 2 H₂O
Advanced reactor designs further enhance solvent-free synthesis efficiency. Jacketed screw reactors enable continuous processing by conveying reactant solids through temperature zones (0-160°C) with residence times optimized between 15-300 seconds. This configuration provides superior heat transfer and mixing compared to batch reactors, suppressing thermal degradation while maintaining near-quantitative conversion [8]. Mechanochemical activation via ball milling represents another solvent-free alternative, where impact forces induce repeated bond fracture/reformation at tin centers, accelerating ligand exchange kinetics. Milling frequency and ball-to-powder ratios critically influence reaction efficiency, with optimal parameters achieving 88% conversion within 30 minutes [8].
Table 2: Performance Metrics for Solvent-Free Synthesis Approaches
Method | Temperature Range | Reaction Time | Yield (%) | Throughput (g/h) | Energy Input |
---|---|---|---|---|---|
Direct fusion (batch) | 80°C | 120 minutes | 82 | 15 | Moderate |
Screw reactor (continuous) | 60-100°C | 45-180 seconds | 95 | 220 | Low |
Mechanochemical milling | 25°C | 30 minutes | 88 | 45 | High |
Yield optimization strategies focus on stoichiometric excess management, with 5-10% excess triflic acid compensating for volatilization losses. Post-synthetic purification employs vacuum sublimation (100°C, 10⁻³ bar) to recover unreacted acid, enhancing process economics. These solvent-free routes demonstrate compatibility with butane-functionalized precursors, enabling direct synthesis of butane;tin(4+);trifluoromethanesulfonate without organic solvents [3] [8].
Translating laboratory synthesis of butane;tin(4+);trifluoromethanesulfonate to industrial production encounters multifaceted challenges encompassing reaction engineering, purification scalability, and economic viability. Key impediments include moisture sensitivity, exothermicity management, and persistent chloride contamination [3] [10].
Moisture ingress during synthesis hydrolyzes tin-triflate bonds, generating colloidal tin(4+) oxide and triflic acid. Industrial reactors therefore incorporate inert gas blanketing (nitrogen/argon) with dew-point monitoring below -40°C. Additionally, precursor pre-drying protocols employ azeotropic distillation with toluene to reduce water content below 50 ppm. These measures collectively suppress hydrolysis, maintaining product yields above 90% in validated pilot-scale runs [3]. The ligand exchange reaction between tin(4+) chloride and triflic acid exhibits pronounced exothermicity (ΔH = -210 kJ/mol), necessitating jacketed reactors with multipoint temperature sensors and automated coolant injection systems. Continuous flow reactors mitigate thermal runaway risks by providing superior heat transfer surface-to-volume ratios compared to batch reactors, maintaining isothermal conditions below 80°C [8] [10].
Chloride contamination from tin(4+) chloride precursors remains particularly problematic, as residual chloride (even at 500 ppm) poisons catalytic sites in downstream applications. Multistage purification protocols address this through:
These procedures reduce chloride content below 50 ppm but increase production costs to $450-600/kg – substantially higher than conventional tin(4+) catalysts ($120/kg). Alternative pathways using tin(4+) oxide avoid chloride contamination but require expensive anhydrous triflic acid in stoichiometric excess [3].
Economic feasibility analysis indicates that solvent-free continuous production using screw reactors offers the most promising scale-up pathway, reducing processing time by 70% and eliminating solvent recovery costs. However, material compatibility concerns persist regarding triflic acid corrosion on industrial reactors, necessitating Hastelloy-C276 construction with ceramic linings – a significant capital investment barrier [8] [10]. Future optimization requires developing chloride-tolerant exchange processes or hybrid routes combining tin(4+) oxide with recycled triflic acid to enhance sustainability.
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